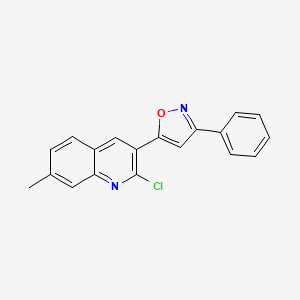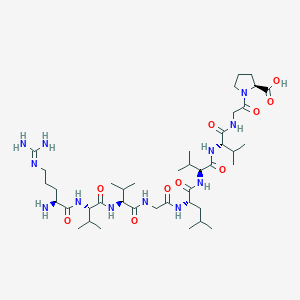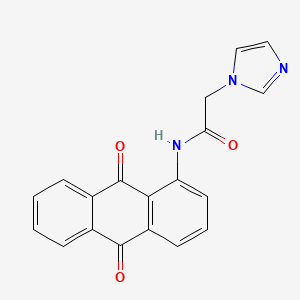![molecular formula C13H8BClF4O B12597369 (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid CAS No. 872495-81-3](/img/structure/B12597369.png)
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of both chlorophenyl and fluorophenyl groups attached to a borinic acid moiety, which imparts distinct reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid typically involves the reaction of appropriate aryl halides with boronic acids or boron reagents. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to ensure efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid undergoes various types of chemical reactions, including:
Oxidation: The borinic acid moiety can be oxidized to boronic acid or borate esters.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The aryl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nucleophiles, or electrophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can introduce various functional groups onto the aryl rings.
Applications De Recherche Scientifique
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid has several scientific research applications:
Chemistry: Used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to synthesize complex organic molecules.
Medicine: Investigated for its role in drug discovery and development, particularly in the synthesis of medicinally relevant compounds.
Industry: Utilized in the production of advanced materials, including polymers and optoelectronic devices.
Mécanisme D'action
The mechanism of action of (4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid involves its ability to participate in various chemical reactions due to the presence of the borinic acid moiety. This moiety can coordinate with other molecules, facilitating reactions such as cross-coupling and substitution. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4,5-Trifluorophenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
(4-Chlorophenyl)[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid is unique due to the combination of chlorophenyl and fluorophenyl groups, which imparts distinct reactivity and functionality compared to other boronic acids. This uniqueness makes it valuable in specific synthetic applications and research areas.
Propriétés
Numéro CAS |
872495-81-3 |
|---|---|
Formule moléculaire |
C13H8BClF4O |
Poids moléculaire |
302.46 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[3-fluoro-5-(trifluoromethyl)phenyl]borinic acid |
InChI |
InChI=1S/C13H8BClF4O/c15-11-3-1-9(2-4-11)14(20)10-5-8(13(17,18)19)6-12(16)7-10/h1-7,20H |
Clé InChI |
MEFLGZNHQJJUQP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Cl)(C2=CC(=CC(=C2)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[Oxydi(4,1-phenylene)]bis(2-methoxy-2-methylpropan-1-one)](/img/structure/B12597295.png)

![6,6'-[6-([1,1'-Biphenyl]-4-yl)-1,3,5-triazine-2,4(1H,3H)-diylidene]bis(3-methoxycyclohexa-2,4-dien-1-one)](/img/structure/B12597304.png)

![2(1H)-Pyrimidinone, 4-chloro-6-[4-(methylsulfonyl)phenyl]-1-phenyl-](/img/structure/B12597319.png)

![N'-[2-(cyclohexen-1-yl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597332.png)


![N-[(6-Chloro[1,3]dioxolo[4,5-g]quinolin-7-yl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B12597346.png)
![N-[4-(4-Chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-N-(2-methylpropyl)thiourea](/img/structure/B12597351.png)

![5-Methyl-2-{[2,4,6-tri(propan-2-yl)phenyl]sulfanyl}-1,1'-biphenyl](/img/structure/B12597359.png)
![3-Nitro-2-[2-(4-nitrophenyl)ethenyl]benzoic acid](/img/structure/B12597368.png)
